6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Overview
Description
6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step reactions. One common method includes the reaction of lawsone, naphthols, and aldehydes or isatins or ninhydrin in the presence of homogeneous and heterogeneous catalysts under different conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful in imaging and diagnostic applications. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxanthenes: These compounds share a similar xanthene core structure and exhibit comparable biological activities.
Spiro-dibenzo[a,i]xanthenes: These compounds have a spiro linkage similar to 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one and are used in similar applications.
Uniqueness
The uniqueness of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one lies in its specific functional groups and spiro linkage, which confer distinct chemical and biological properties. Its combination of diethylamino and methylamino groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
24460-07-9 |
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Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H24N2O3/c1-4-27(5-2)17-11-12-20-23(15-17)29-22-13-10-16(26-3)14-21(22)25(20)19-9-7-6-8-18(19)24(28)30-25/h6-15,26H,4-5H2,1-3H3 |
InChI Key |
YDRFEYUCIQSKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC |
Origin of Product |
United States |
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